molecular formula C19H15IN2O B5087835 N-(4-anilinophenyl)-3-iodobenzamide

N-(4-anilinophenyl)-3-iodobenzamide

Cat. No.: B5087835
M. Wt: 414.2 g/mol
InChI Key: OCZLJUHSYOPHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-3-iodobenzamide is a benzamide derivative featuring a 3-iodo substitution on the benzamide moiety and a 4-anilinophenyl group. The iodine atom in the 3-position may enhance steric bulk, electronic effects, or binding affinity compared to non-iodinated analogs, though specific mechanistic studies are needed.

Properties

IUPAC Name

N-(4-anilinophenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLJUHSYOPHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-anilinophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-anilinophenyl)-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-anilinophenyl)benzamide

  • Structure : Lacks the 3-iodo substitution on the benzamide ring.
  • Activity: A potent DGC inhibitor with IC₅₀ values of 1 µM (VC2370, V. cholerae) and 17.83 µM (WspR, P. aeruginosa).

Sulfasalazine and Eprosartan

  • Sulfasalazine : A sulfonamide anti-inflammatory drug repurposed as a DGC inhibitor (IC₅₀: 200 µM for YdeH, 360 µM for WspR).
  • Eprosartan : An angiotensin II receptor antagonist with DGC inhibition (IC₅₀: 170 µM for WspR, 888 µM for YdeH).
  • Comparison: Both exhibit weaker DGC inhibition than N-(4-anilinophenyl)benzamide, highlighting the superior potency of the benzamide scaffold .

A3 (N-(3-(acridin-9-ylamino)propyl)-3-iodobenzamide)

  • Structure : Combines 3-iodobenzamide with an acridine DNA-intercalating group.
  • Activity : Binds DNA and induces double-strand breaks (1–1.4 DSB/decay) when labeled with ¹²⁵I, making it a candidate for Auger electron radiotherapy .
  • Applications: Targets tumor cells via DNA damage, diverging from the anti-biofilm focus of N-(4-anilinophenyl)benzamide derivatives.

Kinase Inhibitors with 3-Iodobenzamide Moieties

  • Example : N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodobenzamide.
  • Activity: Part of amino-indazole scaffolds inhibiting kinases (e.g., FLT3, PDGFRα, Kit) with EC₅₀ values in the nanomolar range .
  • Structural Insight : The 3-iodo group may enhance hydrophobic interactions in kinase active sites, demonstrating the scaffold’s adaptability.

Other Iodobenzamide Derivatives

Data Table: Key Compounds and Properties

Compound Name Structural Features Target/Mechanism IC₅₀/EC₅₀ Application
N-(4-anilinophenyl)-3-iodobenzamide 3-iodo, 4-anilinophenyl DGC inhibitor (inferred) Not reported Anti-biofilm (potential)
N-(4-anilinophenyl)benzamide No iodine substitution DGC inhibitor 1 µM (VC2370), 17.83 µM (WspR) Anti-biofilm
Sulfasalazine Sulfonamide DGC inhibitor 200–360 µM Anti-inflammatory, anti-biofilm
Eprosartan Tetrazole DGC inhibitor 170–888 µM Antihypertensive, anti-biofilm
A3 Acridine-iodobenzamide conjugate DNA binder N/A Anticancer (Auger therapy)
N-(3-acetamidophenyl)-3-iodobenzamide Acetamido substitution Undefined N/A Research intermediate

Key Findings and Implications

Potency Trends: N-(4-anilinophenyl)benzamide derivatives exhibit superior DGC inhibition compared to sulfasalazine and eprosartan, suggesting structural optimization of the benzamide core enhances activity .

Role of Iodine: The 3-iodo substitution may improve target binding (e.g., kinase or DNA interactions) or pharmacokinetic properties, though direct comparisons with non-iodinated analogs are lacking.

Diverse Applications : The 3-iodobenzamide scaffold is versatile, with applications in anti-biofilm agents, kinase inhibitors, and radiopharmaceuticals, depending on substituents .

Limitations: Data on this compound specifically are sparse; further studies on its IC₅₀, toxicity, and biofilm dispersal efficacy are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.